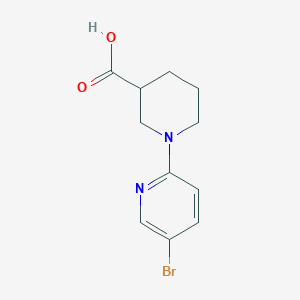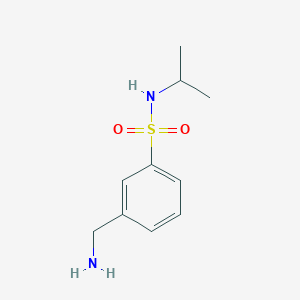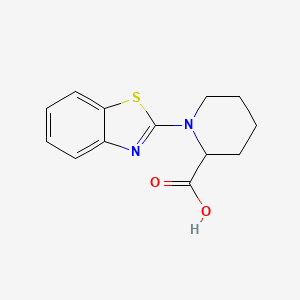
1-(5-ブロモピリジン-2-イル)ピペリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C11H13BrN2O2 This compound features a brominated pyridine ring attached to a piperidine ring, which is further substituted with a carboxylic acid group
科学的研究の応用
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it may interact with its targets through hydrogen bonding, aromatic stacking, or ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid’s action are currently unknown due to the lack of information on its targets and mode of action .
生化学分析
Biochemical Properties
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromopyridine moiety can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target proteins . Additionally, the piperidine ring can interact with amino acid residues in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can modulate the activity of enzymes involved in metabolic pathways, signal transduction, and other cellular processes.
Cellular Effects
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression levels of specific genes . These effects can ultimately influence cellular metabolism, including the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The bromopyridine moiety can form halogen bonds with electron-rich regions of target proteins, enhancing the binding affinity and specificity . The piperidine ring can interact with hydrophobic pockets in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic flux . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and functions, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function . Additionally, high doses of the compound may lead to toxicity, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These effects can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid within cells and tissues are critical for its biochemical effects . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of the compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of the compound with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid typically involves the bromination of a pyridine derivative followed by the formation of the piperidine ring and subsequent carboxylation. One common method includes:
Bromination: Starting with 2-pyridine, bromination is carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Piperidine Ring Formation: The brominated pyridine is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.
Carboxylation: Finally, the piperidine derivative is carboxylated using carbon dioxide under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the piperidine ring.
Reduction Products: Reduced forms of the pyridine ring.
Coupling Products: Complex organic molecules with extended conjugation.
類似化合物との比較
1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid: Similar structure but with a pyrimidine ring instead of pyridine.
2-Amino-5-bromopyridine: Lacks the piperidine ring and carboxylic acid group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of piperidine.
Uniqueness: 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is unique due to the combination of a brominated pyridine ring, a piperidine ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOLUXXDCFITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)





